

Application Note: Synthesis Protocols for N-Ethyl-2-(2-fluorophenoxy)ethanamine

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Compound of Interest

Compound Name: *N-Ethyl-2-(2-fluorophenoxy)ethanamine*

CAS No.: 915920-96-6

Cat. No.: B3021350

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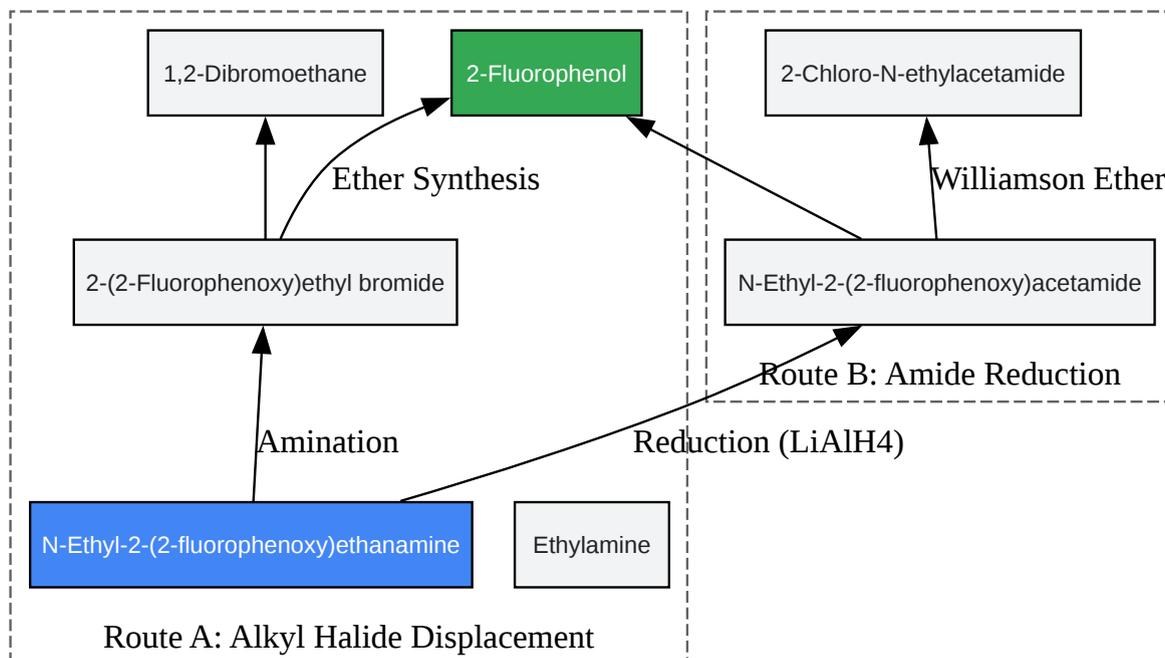
Executive Summary

This guide details two validated protocols for the synthesis of **N-Ethyl-2-(2-fluorophenoxy)ethanamine**, a fluorinated phenoxyethylamine scaffold often utilized in medicinal chemistry as a bioisostere for alkoxy-phenyl derivatives in CNS-active agents (e.g., reboxetine analogs) and adrenergic receptor modulators.

- Protocol A (The Displacement Route): A cost-effective, two-step process utilizing 1,2-dibromoethane. Ideal for large-scale preparation where chromatographic purification is acceptable.^[1]
- Protocol B (The Amide Reduction Route): A high-fidelity pathway designed to eliminate over-alkylation byproducts.^[1] Recommended for GMP-like requirements or when high purity (>98%) is required without extensive purification.^[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the ether linkage or the amine bond. The selected pathways prioritize the stability of the fluorophenyl ring and the prevention of poly-alkylation at the nitrogen center.



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Figure 1: Retrosynthetic disconnection showing the Displacement Route (A) and Amide Reduction Route (B).

Protocol A: The Displacement Route

Mechanism: Williamson ether synthesis followed by nucleophilic substitution (

).[1] Key Challenge: Preventing the formation of the bis-ether (1,2-bis(2-fluorophenoxy)ethane) in Step 1 and tertiary amines in Step 2.

Step 1: Synthesis of 2-(2-Fluorophenoxy)ethyl bromide

Reagents: 2-Fluorophenol, 1,2-Dibromoethane (Excess), NaOH, Tetrabutylammonium bromide (TBAB).

- Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar.

- Solvent System: Add 1,2-dibromoethane (4.0 equiv) and water (3 vol relative to dibromide). [1] The large excess of dibromide acts as both reagent and solvent to suppress dimer formation.
- Reactant Addition: Add 2-fluorophenol (1.0 equiv) and TBAB (0.05 equiv).
- Base Addition: Heat the mixture to 60°C. Dropwise add 40% aqueous NaOH (1.2 equiv) over 1 hour.
- Reflux: Increase temperature to 90–100°C (reflux) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
- Workup:
 - Cool to room temperature.[1] Separate the organic layer (lower layer, as dibromide is dense).
 - Wash the organic layer with water (2x) and brine (1x).
 - Distill off excess 1,2-dibromoethane under reduced pressure (recoverable).[1]
- Purification: The residue is typically a clear oil.[1] If purity is <95%, purify via vacuum distillation (bp approx. 110-115°C @ 2 Torr) or silica plug filtration.

Step 2: Amination with Ethylamine

Reagents: 2-(2-Fluorophenoxy)ethyl bromide, Ethylamine (70% aq or 2M in THF).

- Setup: Pressure vessel or sealed tube (if using volatile amine) or standard flask with dry ice condenser.
- Reaction: Dissolve the bromide (1.0 equiv) in Ethanol (5 vol).
- Amine Addition: Add Ethylamine (10.0 equiv). Note: High excess is mandatory to prevent the reaction of the product with starting bromide (dialkylation).
- Conditions: Seal and heat to 60°C for 12 hours.

- Workup:
 - Concentrate in vacuo to remove ethanol and excess ethylamine.
 - Dissolve residue in DCM and wash with 1M NaOH (to liberate the free base).
 - Dry over

and concentrate.
- Salt Formation (Optional but Recommended): Dissolve oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.[1]

Protocol B: The Amide Reduction Route (High Fidelity)

Mechanism: Amide coupling followed by hydride reduction.[1] Advantage: Guarantees mono-N-alkylation.[1]

Step 1: Synthesis of N-Ethyl-2-(2-fluorophenoxy)acetamide

Reagents: 2-Fluorophenol, 2-Chloro-N-ethylacetamide,

, DMF.

- Preparation of Electrophile: If 2-Chloro-N-ethylacetamide is not purchased, prepare by reacting chloroacetyl chloride with ethylamine at 0°C in DCM.[1]
- Ether Synthesis:
 - In a flask, dissolve 2-fluorophenol (1.0 equiv) in DMF (5 vol).
 - Add

(1.5 equiv) and stir for 30 mins at RT.
 - Add 2-Chloro-N-ethylacetamide (1.1 equiv).

- Heat to 80°C for 4 hours.
- Workup: Pour into ice water. The amide usually precipitates as a solid.[1] Filter, wash with water, and dry.[2][3] Recrystallize from Ethanol/Water if necessary.[1]

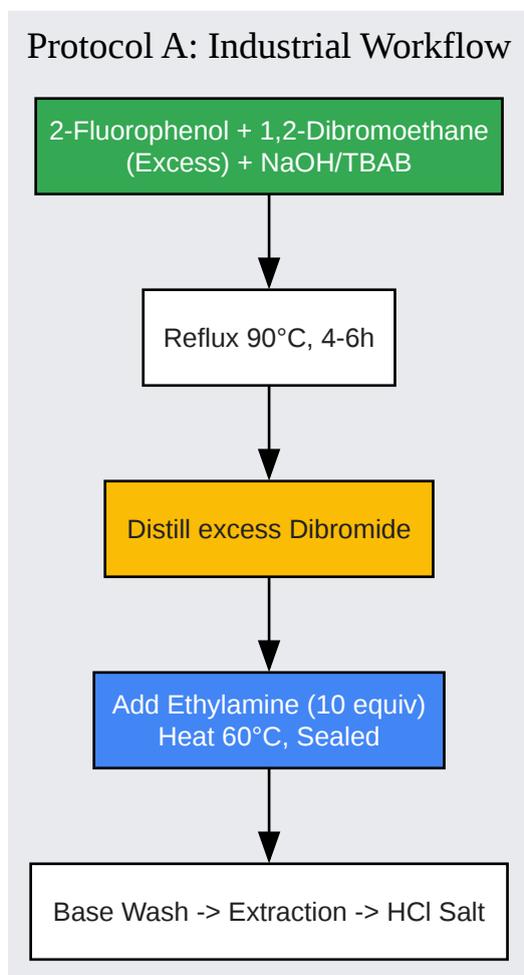
Step 2: Reduction to Amine

Reagents: Amide intermediate,

(LAH), THF (anhydrous).

- Setup: Flame-dried 3-neck flask under Nitrogen/Argon.
- LAH Slurry: Suspend (2.0 equiv) in anhydrous THF at 0°C.
- Addition: Dissolve the amide (1.0 equiv) in THF and add dropwise to the LAH slurry.
- Reflux: Warm to RT, then reflux for 6–12 hours.
- Quench (Fieser Method):
 - Cool to 0°C.[1][4]
 - Add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
 - Stir until a white granular precipitate forms.
- Isolation: Filter off aluminum salts. Concentrate the filtrate to obtain the target amine.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for the Displacement Protocol (A).

Analytical Validation

Technique	Expected Signal / Characteristic
^1H NMR (CDCl_3)	δ 6.9-7.2 (m, 4H): Aromatic protons (2-fluorophenyl pattern). δ 4.15 (t, 2H): triplet. δ 3.05 (t, 2H): (ethyl chain) triplet. δ 2.75 (q, 2H): (ethyl group) quartet. δ 1.15 (t, 3H): Terminal methyl group.[5]
^{13}C NMR	δ 152.0 (d): C-O aromatic carbon (coupled to F). δ 115-125: Aromatic CH carbons. δ 68.5: δ 48.0: (ethyl chain). δ 44.0: (ethyl group).[1]
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+ = 184.11$

Safety & Handling

- 2-Fluorophenol: Toxic and corrosive.[1] Rapidly absorbed through skin.[1] Use butyl rubber gloves.[1]
- 1,2-Dibromoethane: a known carcinogen and potent alkylating agent.[1] All transfers must occur in a fume hood. Destroy excess reagent with aqueous amine waste or specific hazardous waste protocols.[1]
- Ethylamine: Extremely flammable gas/liquid.[1] Use in a well-ventilated area; sealed vessels may pressurize.[1]

References

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